molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Methyl 2,2,2-trichloroacetimidate

Cat. No. B147344
CAS RN: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trichloroacetimidate is a versatile reagent in organic synthesis, particularly useful for the protection and derivatization of functional groups in various substrates. It is employed in the formation of ethers and esters, serving as an effective electrophile in these transformations.

Synthesis Analysis

The synthesis of related trichloroacetimidates is typically straightforward, involving the reaction of appropriate alcohols with trichloroacetonitrile in the presence of a base. For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be synthesized from 2-trimethylsilylethanol in high yield, indicating the general applicability of this method for preparing trichloroacetimidate derivatives .

Molecular Structure Analysis

The molecular structure of trichloroacetimidates is characterized by the presence of a trichloroacetyl group attached to an imidate nitrogen. This structure is responsible for the reactivity of the compound, particularly its electrophilic character, which is central to its utility in organic synthesis. The infrared spectra of related compounds, such as methyl acetimidate, have been reported, providing insights into the structural features of these molecules .

Chemical Reactions Analysis

Trichloroacetimidates are known to react with a variety of nucleophiles. For example, they can be activated by TMSOTf to react with alcohols and carboxylic acids, transforming alcohols into ethers and carboxylic acids into esters . These reactions proceed without the need for an added catalyst or promoter, as seen in the formation of diphenylmethyl esters from carboxylic acids using diphenylmethyl trichloroacetimidate . Additionally, trichloroacetimidates can alkylate indoles to form indolenines, a transformation catalyzed by Lewis acids .

Physical and Chemical Properties Analysis

The physical properties of trichloroacetimidates, such as solubility and stability, are influenced by their molecular structure. The chemical properties, particularly their reactivity, are defined by the electron-withdrawing effect of the trichloroacetyl group, which enhances the electrophilicity of the imidate carbon. This electrophilic character is crucial for the reactivity of trichloroacetimidates in various organic transformations. The deprotection of the resulting ethers can be achieved by treatment with trifluoroacetic acid, demonstrating the stability of the protective groups under typical deprotection conditions .

Scientific Research Applications

1. Synthesis of 2-Amino-3-hydroxycycloalkanecarboxylic Acids

Methyl 2,2,2-trichloroacetimidate is used in the synthesis of 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives. This process involves generating trichloroacetimidates from methyl 3-hydroxycycloalk-1-enecarboxylates, which then undergo stereoselective intramolecular conjugate addition reactions to produce oxazolines. This novel route simplifies the production of these amino acids (Matsushima & Kino, 2009).

2. Protection of Alcohols and Carboxylic Acids

The compound serves as an effective agent for alcohol and carboxylic acid protection. It can efficiently activate alcohols to transform them into ethers and also immobilize alcohols and carboxylic acids on a polymer support (Kurosu & Li, 2009).

3. Novel Bibenzimidazole Oligomers and Polymers

Methyl 2,2,2-trichloroacetimidate acts as a key starting material in the synthesis of bibenzimidazole oligomers and polymers. These synthesized compounds are potential conjugated chelating ligands for metallopolymer studies, showing promise in materials science (Yin & Elsenbaumer, 2005).

4. Stereoselective Synthesis of α-Glucosides

It plays a role in the highly stereoselective α-glucosylation of a trichloroacetimidate donor, leading to the formation of α-glucosides. The process is enhanced by the use of a 2-O-(thiophen-2-yl)methyl protecting group, demonstrating its utility in complex carbohydrate synthesis (Cox & Fairbanks, 2009).

5. Displacement Reactions in Medicinal Chemistry

Methyl 2,2,2-trichloroacetimidate is utilized in displacement reactions with trimethylaluminum, a method useful for accessing 1,1'-diarylethanes and related systems significant in medicinal chemistry (Mahajani & Chisholm, 2018).

6. Self-Immolative Asymmetric Synthesis

It's used in self-immolative asymmetric synthesis, specifically in the [3,3]sigmatropic rearrangement to produce N-[(2E)-(1R)-1-phenyl-2-butenyl]trichloroacetamide with high chirality transfer (Yamamoto et al., 1976).

Safety And Hazards

Methyl 2,2,2-trichloroacetimidate is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2,2,2-trichloroacetimidate

CAS RN

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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